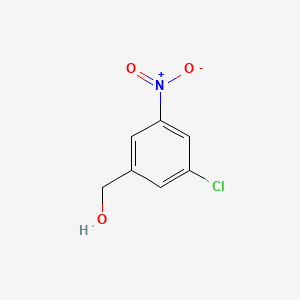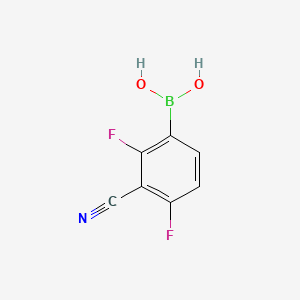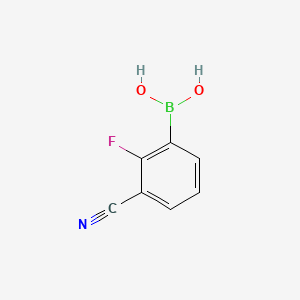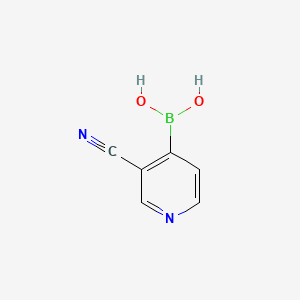![molecular formula C8H6BrNOS B591717 (4-Bromothieno[2,3-c]pyridin-2-yl)methanol CAS No. 870243-94-0](/img/structure/B591717.png)
(4-Bromothieno[2,3-c]pyridin-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(4-Bromothieno[2,3-c]pyridin-2-yl)methanol” is a chemical compound with the molecular formula C8H6BrNOS . It is a solid substance and is used in various chemical reactions .
Molecular Structure Analysis
The molecular structure of “(4-Bromothieno[2,3-c]pyridin-2-yl)methanol” can be represented by the InChI code: 1S/C8H6BrNOS/c9-7-2-10-3-8-6(7)1-5(4-11)12-8/h1-3,11H,4H2 . This indicates the presence of bromine, nitrogen, oxygen, sulfur, and carbon atoms in the molecule .Physical And Chemical Properties Analysis
“(4-Bromothieno[2,3-c]pyridin-2-yl)methanol” is a solid substance . It has a molecular weight of 244.11 . The compound should be stored in a dark place, under an inert atmosphere, at room temperature .Aplicaciones Científicas De Investigación
Regioselective Bromination and Drug Discovery
The regioselective bromination of thieno[2,3-b]pyridine yields 4-bromothieno[2,3-b]pyridine with high selectivity and yield. This compound serves as a versatile building block for drug discovery research, facilitating the synthesis of 4-Arylthieno[2,3-b]pyridines and 4-Aminothieno[2,3-b]pyridines through subsequent cross-coupling reactions (S. Lucas et al., 2015).
Synthesis and Fluorescence Studies
4-Hetero-1-yl-2-bromothieno[3,2-c]pyridines have been synthesized and studied for their absorption emission properties and fluorescent quantum yield. This research highlights the compound's relevance in the development of fluorescent materials and its potential application in optical and electronic devices (R. Toche & S. Chavan, 2013).
Catalytic Applications
The compound's derivatives have been explored for catalytic applications, particularly in the oligomerization of ethylene. Nickel complexes with bidentate N,O-type ligands, including derivatives of (4-Bromothieno[2,3-c]pyridin-2-yl)methanol, exhibit significant catalytic activity, showcasing the compound's utility in polymer synthesis (Anthony Kermagoret & P. Braunstein, 2008).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
Propiedades
IUPAC Name |
(4-bromothieno[2,3-c]pyridin-2-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNOS/c9-7-2-10-3-8-6(7)1-5(4-11)12-8/h1-3,11H,4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDASDVVLOLIUDT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC2=CN=CC(=C21)Br)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromothieno[2,3-c]pyridin-2-yl)methanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



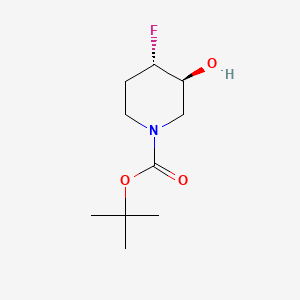
![Piperazine, 1-[2-(trimethylsilyl)ethyl]- (9CI)](/img/no-structure.png)
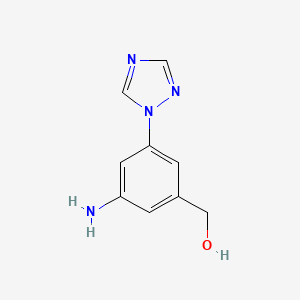
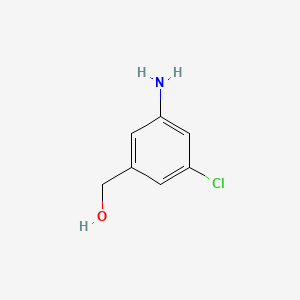
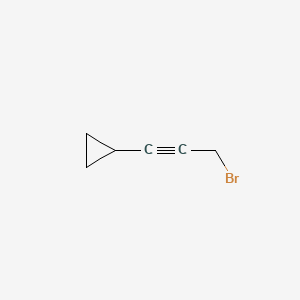
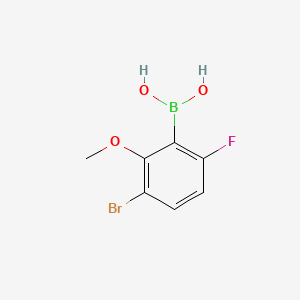
![1-Azabicyclo[2.2.1]heptane-4-carbaldehyde](/img/structure/B591647.png)

